molecular formula C9H11NO3 B3051145 1-Methoxy-2,5-dimethyl-4-nitrobenzene CAS No. 3139-06-8

1-Methoxy-2,5-dimethyl-4-nitrobenzene

Cat. No.: B3051145
CAS No.: 3139-06-8
M. Wt: 181.19 g/mol
InChI Key: KCPIVGRYBOMWHH-UHFFFAOYSA-N
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Description

1-Methoxy-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, featuring a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

1-Methoxy-2,5-dimethyl-4-nitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. One common method involves the nitration of 2-methoxy-1,4-dimethylbenzene using nitric acid and sodium nitrite at low temperatures (0-5°C). The reaction mixture is then stirred for several hours, and the resulting product is purified through crystallization .

Chemical Reactions Analysis

1-Methoxy-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group (-NO2) to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group (-NH2) using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: Replacement of the methoxy group with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid, sodium nitrite, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

1-Methoxy-2,5-dimethyl-4-nitrobenzene can be compared with other similar compounds such as:

    1-Fluoro-2,5-dimethoxy-4-nitrobenzene: Similar structure but with a fluorine atom instead of a methoxy group.

    1-Methoxy-2,4-dimethyl-5-nitrobenzene: Similar structure but with different positions of the nitro and methyl groups.

Properties

IUPAC Name

1-methoxy-2,5-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIVGRYBOMWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314616
Record name 1-methoxy-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-06-8
Record name NSC286492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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